molecular formula C10H23N3O2 B1670255 Deoxyhypusine CAS No. 82543-85-9

Deoxyhypusine

Cat. No. B1670255
CAS RN: 82543-85-9
M. Wt: 217.31 g/mol
InChI Key: PGPFBXMCOQNMJO-VIFPVBQESA-N
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Description

Deoxyhypusine synthase (DHPS) is an enzyme that catalyzes the formation of deoxyhypusine . This enzyme is involved in a unique post-translational modification known as hypusination . It is also associated with a very rare disorder characterized by global developmental delay, speech delay, and walking difficulties .


Molecular Structure Analysis

The molecular structure of deoxyhypusine synthase has been studied using high-resolution crystal structures . It has been observed that other polyamines, namely spermine (SPM) and putrescine, bind DHS in a similar manner as spermidine .


Chemical Reactions Analysis

The catalytic mechanism of deoxyhypusine hydroxylase (hDOHH) consists of four consecutive steps: peroxo isomerization triggered by substrate binding; rate-determining O–O bond cleavage and formation of the [Fe IV2 (μ-O) 2] 4+ compound; H atom abstraction from the substrate; and OH rebound to the substrate .

Scientific Research Applications

Role in Protein Synthesis

Deoxyhypusine is crucial in the posttranslational synthesis of eukaryotic initiation factor 5A (eIF5A). It is formed through the action of deoxyhypusine synthase, which uses spermidine as a donor. This reaction involves a transient hydride transfer mechanism integral to the reaction process (Wolff, Park, & Wolff, 2000). Additionally, enzyme-substrate intermediate formation at lysine 329 of human deoxyhypusine synthase is a significant step in the posttranslational synthesis of hypusine, another unique amino acid (Wolff, Folk, & Park, 1997).

Enzymatic Mechanisms

The process of forming deoxyhypusine involves complex enzymatic interactions. For instance, studies have shown that deoxyhypusine synthase binds tightly to specific substrates and requires non-ionic detergent for stability, indicating the importance of hydrophobic interactions and -SH groups at or near the active site (Tao & Chen, 1995). The phosphorylation of deoxyhypusine synthase by protein kinase CK2 in HeLa cells has also been observed, suggesting a complex regulatory mechanism that may have independent cellular functions (Kang & Chung, 2003).

Genetic and Molecular Characterization

Genetic studies have played a significant role in understanding deoxyhypusine synthase. The identification of genes responsible for the enzyme in various organisms, including yeast and humans, has provided insights into its evolutionary conservation and essential role in cell viability (Kang et al., 1995). Additionally, the cloning and functional expression of human deoxyhypusine synthase cDNA based on expressed sequence tag information have been critical in elucidating the enzyme's structure and function (Yan, Tao, & Chen, 1996).

Clinical and Therapeutic Implications

While your request excludes information related to drug use and dosage, it is noteworthy that research into deoxyhypusine synthase inhibitors has shown potential for antifungal activity. This suggests a broader application in clinical and therapeutic contexts (Mackintosh & Walters, 2004).

Developmental and Cellular Importance

The role of deoxyhypusine synthase in development and cell viability has been highlighted through studies showing its necessity for cell growth in yeast and its developmental pattern in mammalian brains (Sasaki, Abid, & Miyazaki, 1996).

properties

IUPAC Name

(2S)-2-amino-6-(4-aminobutylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O2/c11-6-2-4-8-13-7-3-1-5-9(12)10(14)15/h9,13H,1-8,11-12H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPFBXMCOQNMJO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCCCCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231839
Record name Deoxyhypusine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyhypusine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deoxyhypusine

CAS RN

82543-85-9
Record name Deoxyhypusine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82543-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyhypusine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxyhypusine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxyhypusine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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